N-Boc-(+/-)-2-methyl-hept-6-ene-4-amine
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Overview
Description
N-Boc-(+/-)-2-methyl-hept-6-ene-4-amine: is a compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to an amine. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is particularly useful in the synthesis of complex molecules, including pharmaceuticals and biologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of N-Boc-(+/-)-2-methyl-hept-6-ene-4-amine typically involves the reaction of 2-methyl-hept-6-ene-4-amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like acetonitrile or tetrahydrofuran (THF) at ambient temperature .
Industrial Production Methods: Industrial production of Boc-protected amines often employs similar reaction conditions but on a larger scale. The use of continuous flow reactors and solid acid catalysts can enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
Types of Reactions: N-Boc-(+/-)-2-methyl-hept-6-ene-4-amine can undergo various chemical reactions, including:
Oxidation: The Boc group is stable under oxidative conditions, allowing selective oxidation of other functional groups in the molecule.
Substitution: The Boc group can be selectively removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid in organic solvents.
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH
Reduction: H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, NaBH4
Substitution: TFA in dichloromethane, HCl in methanol, AlCl3, trimethylsilyl iodide followed by methanol.
Major Products:
Oxidation: Oxidized derivatives of the parent amine.
Reduction: Deprotected amine.
Substitution: Deprotected amine and tert-butyl cation by-products.
Scientific Research Applications
Chemistry: N-Boc-(+/-)-2-methyl-hept-6-ene-4-amine is used as an intermediate in the synthesis of complex organic molecules. Its stability under various reaction conditions makes it a valuable tool in multi-step organic synthesis .
Biology and Medicine: In biological and medicinal chemistry, Boc-protected amines are used in the synthesis of peptides and other biologically active compounds. The Boc group protects the amine functionality during the synthesis and can be removed under mild conditions to yield the desired product .
Industry: In the pharmaceutical industry, this compound is used in the production of active pharmaceutical ingredients (APIs). Its use in protecting amines during synthesis helps in the efficient production of high-purity compounds .
Mechanism of Action
The mechanism of action of N-Boc-(+/-)-2-methyl-hept-6-ene-4-amine primarily involves the protection of the amine group. The Boc group is introduced by the nucleophilic attack of the amine on the carbonyl carbon of di-tert-butyl dicarbonate, forming a tetrahedral intermediate. This intermediate then eliminates a carbonate ion, resulting in the formation of the Boc-protected amine .
Comparison with Similar Compounds
- N-Boc-piperazine
- N-Boc-ethyl oxamate
- N-Boc-allylic amines
Comparison: N-Boc-(+/-)-2-methyl-hept-6-ene-4-amine is unique due to its specific structure, which includes a hept-6-ene backbone and a methyl group at the 2-position. This structure provides distinct reactivity and stability compared to other Boc-protected amines. For example, N-Boc-piperazine and N-Boc-ethyl oxamate have different backbone structures, leading to variations in their chemical behavior and applications .
Properties
IUPAC Name |
tert-butyl N-(6-methylhept-1-en-4-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO2/c1-7-8-11(9-10(2)3)14-12(15)16-13(4,5)6/h7,10-11H,1,8-9H2,2-6H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOEICRCCYRJRBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC=C)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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